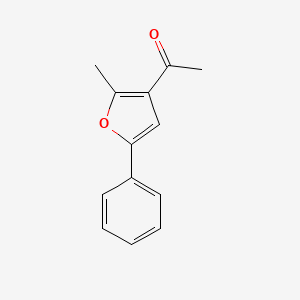

2-Methyl-3-acetyl-5-phenylfuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1-(2-methyl-5-phenylfuran-3-yl)ethanone |

InChI |

InChI=1S/C13H12O2/c1-9(14)12-8-13(15-10(12)2)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

VKHYKLRXCGXSOU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 3 Acetyl 5 Phenylfuran and Furanic Systems

Mechanistic Studies of Furan (B31954) Ring Transformations

The furan ring, an electron-rich aromatic heterocycle, is susceptible to various transformations that disrupt its aromaticity, leading to a diverse array of products. These reactions often proceed through discrete, well-characterized intermediates.

Epoxidation and Ring Opening Pathways

The epoxidation of furans represents a key transformation, converting the aromatic heterocycle into a highly strained and reactive epoxide intermediate. This process is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting furan epoxide is not typically isolated due to its instability and readily undergoes subsequent ring-opening reactions. depauw.edu

The ring-opening of the furan epoxide can be catalyzed by both acids and bases, leading to different products.

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is first protonated, which makes it a better leaving group. masterorganicchemistry.comkhanacademy.org Nucleophilic attack, often by the solvent (e.g., water or an alcohol), then occurs at the more substituted carbon atom of the epoxide. masterorganicchemistry.com This regioselectivity is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, resembling an SN1-like mechanism. khanacademy.orgmdpi.com For an asymmetrically substituted furan epoxide, this pathway can lead to a mixture of regioisomers.

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in an SN2 fashion. masterorganicchemistry.comyoutube.com Due to steric hindrance, the nucleophile preferentially attacks the least substituted carbon atom. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide to yield the final product. youtube.com

The stereochemistry of the ring-opening is also dependent on the mechanism. The SN2 pathway in base-catalyzed opening results in an inversion of stereochemistry at the site of attack. masterorganicchemistry.com

| Catalyst | Proposed Mechanism | Site of Nucleophilic Attack | Key Intermediates |

| Acid (e.g., H₃O⁺) | S_N_1-like | More substituted carbon | Protonated epoxide, carbocation-like transition state |

| Base (e.g., RO⁻) | S_N_2 | Less substituted carbon | Epoxide, alkoxide |

Formation of 2-ene-1,4-Dicarbonyl Intermediates

The oxidation of furans can lead to the formation of highly versatile 2-ene-1,4-dicarbonyl compounds. This transformation involves the cleavage of the furan ring. One common method employs singlet oxygen, generated photochemically, which participates in a [4+2] cycloaddition with the furan ring to form an endoperoxide. rsc.org This unstable intermediate then rearranges to the 2-ene-1,4-dicarbonyl compound. rsc.org

Another approach involves the use of oxidizing agents like pyridinium (B92312) chlorochromate (PCC). benthamdirect.com The reaction of furan derivatives with PCC can yield the corresponding enediones. benthamdirect.com Interestingly, the success of this reaction can be dependent on the presence of Cr(III) impurities in the PCC reagent, which may act as a catalyst. benthamdirect.com The proposed mechanism involves an attack of an oxygen atom from the Cr(III) species on the furan ring, which is then reoxidized by PCC. benthamdirect.com

The conversion of furans to enediones is a valuable synthetic strategy, as these intermediates can participate in a variety of subsequent reactions, such as Michael additions and cyclizations, to form complex carbocyclic and heterocyclic structures. rsc.orgacs.org

Reactivity of Acetyl and Phenyl Substituents

The acetyl and phenyl groups attached to the furan ring in 2-Methyl-3-acetyl-5-phenylfuran also exhibit characteristic reactivities, which can be exploited for further functionalization of the molecule.

Oxidation Reactions and Radical Addition Pathways

The furan ring and its substituents can undergo oxidation under various conditions. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, including by oxidizing agents. pearson.com For instance, the oxidation of some furans can lead to ring-opened products like carboxylic acids. youtube.com

The acetyl group itself can be a site of reaction. While the acetyl group is generally deactivating towards electrophilic aromatic substitution on the furan ring, it can participate in its own set of reactions.

Radical addition reactions provide another pathway for the functionalization of furans. For example, the bromination of furan with bromine in a non-polar solvent can proceed via a radical mechanism, although electrophilic addition is more common, especially in polar solvents. cdnsciencepub.compearson.com The regioselectivity of radical addition to substituted furans is influenced by the stability of the resulting radical intermediate. In the case of this compound, radical attack could potentially occur at various positions, with the phenyl and methyl groups influencing the stability of the radical intermediates.

| Reaction Type | Reagent/Conditions | Potential Outcome on this compound |

| Furan Ring Oxidation | Strong oxidizing agents (e.g., RuO₄) | Ring cleavage to form dicarboxylic acids or other degradation products. |

| Acetyl Group Oxidation | Not a typical reaction under standard conditions | Resistant to oxidation, but harsh conditions could lead to cleavage. |

| Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | Bromination on the furan ring, likely at the less hindered position, or on the methyl group. |

Reduction Reactions (e.g., Acetyl Group Reduction)

The acetyl group of this compound can be selectively reduced to an ethyl group or a secondary alcohol. The choice of reducing agent determines the outcome of the reaction.

Catalytic hydrogenation, for instance, using a palladium catalyst, can reduce the acetyl group. nih.gov However, care must be taken as the furan ring itself can be reduced under more forcing hydrogenation conditions. nih.gov Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed for the chemoselective reduction of the keto group to a hydroxyl group, yielding 1-(2-methyl-5-phenylfuran-3-yl)ethanol. The use of milder, more selective reducing agents is often preferred to avoid saturation of the furan ring. nih.gov

Hydrolysis Reactions

Furan and its derivatives are susceptible to hydrolysis under acidic conditions, which leads to the opening of the furan ring to form 1,4-dicarbonyl compounds. researchgate.netscite.ai The reaction is initiated by the protonation of the furan ring, typically at the α-position, which breaks the aromaticity and facilitates nucleophilic attack by water. researchgate.netscite.ai The rate of hydrolysis is dependent on the acidity of the medium and the substitution pattern on the furan ring. rsc.orgacs.org Electron-donating groups generally increase the rate of hydrolysis, while electron-withdrawing groups can have a more complex influence. rsc.org For this compound, the presence of the acetyl group, an electron-withdrawing group, would likely influence the kinetics of the acid-catalyzed ring opening. The stability of the furan ring towards hydrolysis is a critical consideration in any synthetic manipulation carried out in an aqueous acidic environment. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of furan and its derivatives is dictated by the aromatic character of the ring and the influence of its substituents. The carbonyl group in a compound like this compound introduces a key site for nucleophilic attack.

While this compound is a furan, not a furanone, the reactivity of the acetyl group's carbonyl can be understood by examining related furanone systems. In furanones, which contain a carbonyl group within the ring, the lactone carbonyl is susceptible to nucleophilic attack. This reactivity is due to the partial positive charge on the carbonyl carbon, a result of the high electronegativity of the oxygen atom, which creates a dipole moment. youtube.com Nucleophiles, which are electron-rich species, are drawn to this electrophilic carbon. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is a characteristic feature of nucleophilic addition and substitution reactions at a carbonyl group. youtube.commsu.edu

In the case of 3,4-dihalo-5-hydroxy-2(5H)-furanones, the molecule is highly reactive and prone to attack by various nucleophiles. nih.gov The reactivity is enhanced by the presence of a double bond conjugated with the carbonyl group and the electron-withdrawing halogen atoms. nih.gov Computational studies on the reaction of a cyclic nitrone with 2(5H)-furanone show that the β-carbon of the conjugated system generally exhibits a higher susceptibility to electrophilic attack than the α-carbon. acs.org This indicates that the electronic properties of the entire conjugated system influence the reactivity of the carbonyl group.

The acetyl group of this compound provides a reactive site for nitrogen nucleophiles such as hydrazine (B178648) and benzylamine (B48309). The reaction of carbonyl compounds with primary amines, like benzylamine, typically leads to the formation of an imine (a compound containing a carbon-nitrogen double bond). msu.edu This reaction proceeds through a tetrahedral intermediate, which then eliminates a water molecule to form the imine. msu.edu

Studies on related furanone derivatives demonstrate this reactivity. For instance, the reaction of 5-phenyl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one with benzylamine can yield different products depending on the reaction conditions, including N-benzylamide and N-benzylpyrrolone derivatives. researchgate.net Computational analysis of this system suggests that the furanone's C2 carbonyl carbon is more susceptible to nucleophilic attack than other positions in the molecule. researchgate.net Similarly, reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzylamine result in the formation of an aryl nitrile and N-acetylbenzylamine, though this reaction is slower than with benzyl (B1604629) alcohol. rsc.org

Hydrazine is another potent nitrogen nucleophile that reacts with carbonyl compounds. In the case of the aforementioned 5-phenyl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one, hydrazinolysis can lead to the formation of the corresponding acid hydrazide or a pyridazinone derivative, again depending on the reaction conditions. researchgate.net The reaction of phenylmalononitrile with hydrazine hydrate (B1144303) produces 3,5-diamino-4-phenylpyrazole, which can then be used to synthesize a variety of other heterocyclic compounds. rsc.org

Theoretical Insights into Reaction Kinetics and Thermodynamics

Theoretical calculations provide valuable insights into the reaction mechanisms, kinetics, and thermodynamics of furanic systems, particularly their reactions with atmospheric radicals like the hydroxyl radical (OH).

The atmospheric oxidation of furans is primarily initiated by their reaction with hydroxyl radicals. acs.org This reaction can proceed via two main pathways: OH-addition to the furan ring or hydrogen abstraction (H-abstraction) from the substituents. Theoretical studies on 2-acetylfuran (B1664036) (AF2) show that H-abstraction from the methyl group on the acetyl side chain is a significant reaction channel, especially at higher temperatures. acs.orgnih.gov At temperatures between 680–1500 K, this H-abstraction reaction is the most important channel for AF2 consumption. nih.gov The energy barrier for H-abstraction from the furan ring itself is relatively high, making it a less likely event. nih.gov

The rate of H-abstraction is influenced by temperature. For furans in general, H-abstraction becomes the dominant pathway at temperatures above 900 K. researchgate.net In the case of furfural, a related furan derivative, H-abstraction becomes faster than OH-addition when the temperature exceeds 400 K. acs.org The formation of (2-furanyl)(oxy)methyl and a water molecule is the dominant pathway for the four possible H-abstraction reactions of furfural. acs.org

At lower temperatures, the addition of the hydroxyl radical to the furan ring is the dominant reaction pathway for many furanic compounds. researchgate.netacs.org Theoretical and experimental studies on furan and its methylated derivatives show a negative temperature dependence for the reaction rates, which is indicative of a dominant addition reaction mechanism under these conditions. acs.org

For 2-acetylfuran, theoretical calculations show that OH-addition at the C(2) and C(5) positions of the furan ring are major reaction channels at low temperatures. acs.orgnih.gov Similarly, for furan and methylfurans, OH-addition primarily occurs at the C2 and C5 positions, forming a chemically activated adduct radical. acs.org In the case of furfural, the OH-addition mechanism is superior to H-abstraction in the temperature range of 298–400 K. acs.org The main products of this addition are 2-furanol (B3349493) and (3E)-4-hydroxybuta-1,3-diene-1-one. acs.org

Substituents on the furan ring can significantly influence the reaction kinetics and thermodynamics. The addition of alkyl groups, for example, can accelerate the decomposition process of furans. researchgate.net Studies on furan, 2-methylfuran (B129897), and 2,5-dimethylfuran (B142691) show that 2,5-dimethylfuran has the highest reactivity with OH radicals. researchgate.netkaust.edu.sa

Theoretical studies on para-substituted phenols and anisoles, which share some electronic similarities with substituted furans, have shown that electron-donating groups tend to decrease the O-H or O-CH3 bond dissociation energy, while electron-withdrawing groups have the opposite effect. nih.gov This is due to a combination of ground-state and radical effects. nih.gov In the context of furans, the electron-withdrawing or -donating nature of substituents like the acetyl and phenyl groups in this compound would similarly be expected to influence the reaction barriers for processes like H-abstraction and OH-addition. For example, in the reaction of the Criegee intermediate with 2-furaldehyde and 3-furaldehyde, the electron-withdrawing effect of the oxygen atom in the furan ring is a dominant factor in determining the reaction barrier. acs.org

The rate of reduction of substituted 2-benzoylfurans by sodium borohydride is also influenced by substituents, indicating that electronic effects are transmitted through the furan ring to the reaction center. capes.gov.br

Data Tables

Table 1: Reaction Pathways for 2-Acetylfuran with OH Radicals

| Reaction Pathway | Description | Temperature Dominance | Key Products/Intermediates |

|---|---|---|---|

| H-Abstraction | Removal of a hydrogen atom from the methyl group of the acetyl side chain. acs.orgnih.gov | High Temperatures (above 400-900 K) researchgate.netacs.org | P1 + H₂O nih.gov |

| OH-Addition | Addition of the OH radical to the C(2) and C(5) positions of the furan ring. acs.orgnih.gov | Low Temperatures (below 400-900 K) researchgate.netacs.org | INT1 and INT4 (intermediate species) acs.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Furan |

| Furanone |

| Hydrazine |

| Benzylamine |

| 3,4-dihalo-5-hydroxy-2(5H)-furanone |

| 2(5H)-furanone |

| 5-phenyl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one |

| N-benzylamide |

| N-benzylpyrrolone |

| 3-aryl-5-methyl-1,2,4-oxadiazole |

| N-acetylbenzylamine |

| Acid hydrazide |

| Pyridazinone |

| Phenylmalononitrile |

| 3,5-diamino-4-phenylpyrazole |

| Hydroxyl radical |

| 2-acetylfuran |

| Furfural |

| (2-furanyl)(oxy)methyl |

| 2-furanol |

| (3E)-4-hydroxybuta-1,3-diene-1-one |

| 2-methylfuran |

| 2,5-dimethylfuran |

| Phenol |

| Anisole |

| Criegee intermediate |

| 2-furaldehyde |

| 3-furaldehyde |

| 2-benzoylfuran |

Computational Analysis of Proton Transfer and Tautomerism

Protonation of the furan ring is a key process influencing its reactivity. Density functional theory (DFT) calculations on furan and its derivatives have shown that protonation can occur at different positions on the ring. researchgate.net For furan itself, protonation at the Cα position is generally favored over the Cβ position. researchgate.net The presence of substituents can alter the preferred site of protonation. In the case of this compound, the electron-donating methyl group at the 2-position and the electron-withdrawing acetyl group at the 3-position would have opposing effects on the electron density of the adjacent carbon atoms, thereby influencing the regioselectivity of protonation.

Furthermore, the acetyl group at the 3-position introduces the possibility of keto-enol tautomerism. Computational studies on similar β-dicarbonyl compounds, such as acetylacetone (B45752), have been extensively used to model this process. katwacollegejournal.comresearchgate.net These studies typically employ DFT methods to calculate the geometries and relative stabilities of the keto and enol tautomers and the transition state connecting them. katwacollegejournal.comresearchgate.net The enol form is often stabilized by an intramolecular hydrogen bond. katwacollegejournal.com For this compound, the acetyl group can exist in equilibrium with its enol tautomer.

The relative energies of the keto and enol forms, and the energy barrier for their interconversion, can be computationally estimated. These calculations often consider the effect of the solvent, as the polarity of the medium can influence the position of the tautomeric equilibrium. orientjchem.org Polar solvents may favor the more polar keto tautomer, while nonpolar solvents might favor the enol form, which is stabilized by intramolecular hydrogen bonding. orientjchem.org

Table 1: Representative Calculated Energy Differences for Tautomerism in an Acetyl System

| Tautomeric System | Computational Method | Basis Set | Phase | ΔE (enol-keto) (kcal/mol) |

| Acetylacetone | B3LYP | 6-311G(d) | Gas | -0.91 |

| Acetylacetone | MP2 | 6-311G(d) | Gas | +3.89 |

| 3-Phenyl-2,4-pentanedione | B3LYP | 6-31+G(d) | Gas | -17.89 |

| 3-Phenyl-2,4-pentanedione | B3LYP | 6-31+G(d) | Water | -16.50 |

This table presents representative data from computational studies on acetylacetone and a related diketone to illustrate the typical energy differences calculated for keto-enol tautomerism. The values are not specific to this compound.

Cycloaddition Reactions (e.g., Diels-Alder)

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgresearchgate.net The aromatic character of the furan ring, however, reduces its reactivity compared to more conventional dienes like cyclopentadiene. rsc.org The reactivity of the furan ring in Diels-Alder reactions is highly sensitive to the electronic nature of its substituents. rsc.org

For this compound, the substituents at the 2- and 3-positions have competing electronic effects that will influence its reactivity as a diene. The methyl group at the 2-position is an electron-donating group, which generally increases the energy of the highest occupied molecular orbital (HOMO) of the diene, thereby enhancing its reactivity in normal-electron-demand Diels-Alder reactions. rsc.org Conversely, the acetyl group at the 3-position is an electron-withdrawing group, which lowers the HOMO energy and deactivates the furan ring towards cycloaddition with electron-deficient dienophiles. rsc.org

The regioselectivity of the Diels-Alder reaction is also governed by the substitution pattern on the furan ring. In reactions with unsymmetrical dienophiles, two regioisomeric products can be formed. The substitution on the furan ring directs the orientation of the incoming dienophile.

The stereoselectivity of the Diels-Alder reaction with furan derivatives often leads to the formation of an initial kinetically favored endo cycloadduct, which can in some cases rearrange to the more thermodynamically stable exo isomer. acs.orgmdpi.com The reversibility of the furan Diels-Alder reaction can also influence the final product distribution. researchgate.net

Lewis acid catalysis is often employed to promote Diels-Alder reactions involving less reactive furans. researchgate.net The Lewis acid can coordinate to the dienophile, lowering the energy of its lowest unoccupied molecular orbital (LUMO) and accelerating the reaction.

Table 2: Relative Reactivity of Substituted Furans in Diels-Alder Reactions

| Furan Derivative | Substituent(s) | Electronic Effect | Expected Diels-Alder Reactivity |

| Furan | None | Neutral | Moderate |

| 2-Methylfuran | -CH₃ | Electron-donating | Enhanced |

| 2-Acetylfuran | -COCH₃ | Electron-withdrawing | Diminished |

| 2,5-Dimethylfuran | -CH₃, -CH₃ | Electron-donating | Significantly Enhanced |

| This compound | -CH₃, -COCH₃, -C₆H₅ | Competing | Intermediate/Diminished |

This table provides a qualitative comparison of the expected reactivity of various substituted furans in Diels-Alder reactions based on the electronic effects of their substituents. The reactivity of this compound is predicted based on general principles.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides data on the number, environment, and coupling of hydrogen atoms in a molecule. For 2-Methyl-3-acetyl-5-phenylfuran, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different sets of protons. The anticipated signals include a singlet for the methyl group attached to the furan (B31954) ring (C2-CH₃), another singlet for the acetyl methyl group (COCH₃), a signal for the lone proton on the furan ring (C4-H), and a set of multiplets for the protons of the phenyl group. The chemical shifts (δ) are measured in parts per million (ppm) and provide insight into the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl-CH₃ | ~2.4 | Singlet |

| Furan-CH₃ | ~2.6 | Singlet |

| Furan-H | ~6.8 | Singlet |

Carbon (¹³C) NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule, revealing the carbon skeleton. In this compound, with a molecular formula of C₁₃H₁₂O₂, a total of 13 distinct signals would be expected in the broadband decoupled ¹³C NMR spectrum, assuming no coincidental overlap of signals. These signals correspond to the two methyl carbons, the carbons of the furan ring, the acetyl carbonyl carbon, and the carbons of the phenyl ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl-C H₃ | ~28-32 |

| Furan-C H₃ | ~12-16 |

| Furan Ring Carbons | ~110-160 |

| Phenyl Ring Carbons | ~125-140 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and piecing together the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In this compound, COSY would be primarily used to confirm the coupling relationships among the protons within the phenyl ring. No cross-peaks would be expected for the methyl and furan-H singlets, confirming their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique that would show a cross-peak for each C-H bond in the molecule. sdsu.edu For this compound, this would definitively link the proton signals of the methyl groups, the furan-H, and the phenyl protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is essential for assembling the molecular fragments. For instance, it would show correlations from the furan-CH₃ protons to the C2 and C3 carbons of the furan ring, and from the acetyl-CH₃ protons to the acetyl carbonyl carbon and the C3 furan carbon, thereby confirming the position of the acetyl group. Correlations from the furan-H (at C4) to the phenyl-substituted C5 would establish the connectivity of the phenyl ring to the furan core.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) determines the mass of a molecule with extremely high accuracy, allowing for the calculation of its elemental formula. researchgate.net For this compound (C₁₃H₁₂O₂), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. The high precision of HRMS distinguishes between compounds that may have the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₂ |

| Calculated Exact Mass | 200.08373 Da nih.gov |

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. nih.gov The resulting mass spectrum displays the molecular ion (M⁺·) peak and a series of fragment ion peaks. The fragmentation pattern is reproducible and serves as a molecular fingerprint, aiding in structural identification. For this compound, characteristic fragmentation pathways would likely involve the loss of methyl and acetyl groups.

Table 4: Predicted Major Fragments in the EI-MS of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 200 | [M]⁺· (Molecular Ion) |

| 185 | [M - CH₃]⁺ |

| 157 | [M - COCH₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the analysis of this compound (molar mass: 200.23 g/mol ), the gas chromatograph first vaporizes the compound and separates it from any impurities based on its retention time in the GC column. nih.gov Subsequently, the isolated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. sigmaaldrich.com

The resulting mass spectrum displays the molecular ion peak [M]⁺ and a series of fragment ion peaks at different mass-to-charge ratios (m/z). The molecular ion peak for this compound is observed at m/z 200. nih.gov The fragmentation pattern is characteristic of the molecule's structure and is key to its identification.

Key fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the acetyl moiety or the furan ring results in a significant peak at m/z 185.

Loss of an acetyl radical (•COCH₃): The cleavage of the acetyl group is a common fragmentation pathway for acetyl-substituted compounds, leading to a prominent ion at m/z 157.

Formation of the acylium ion: A very common fragmentation for methyl ketones is the formation of the stable acylium ion [CH₃CO]⁺, which typically results in a base peak at m/z 43. researchgate.net

Phenyl cation formation: Fragmentation can also lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77.

The precise fragmentation pattern provides a molecular fingerprint, allowing for the unambiguous identification of this compound and the assessment of its purity.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 200 | Molecular Ion [M]⁺ | [C₁₃H₁₂O₂]⁺ | Represents the intact molecule. nih.gov |

| 185 | [M - CH₃]⁺ | [C₁₂H₉O₂]⁺ | Loss of a methyl radical. |

| 157 | [M - COCH₃]⁺ | [C₁₁H₉O]⁺ | Loss of the acetyl group. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Represents the phenyl substituent. |

| 43 | Acetyl Cation (Acylium) | [C₂H₃O]⁺ | Often the base peak for methyl ketones. researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the spectrum reveals characteristic absorption bands corresponding to its furan ring, acetyl group, and phenyl substituent.

The principal IR absorption bands anticipated for this compound are:

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹, typically in the range of 3100-3030 cm⁻¹, are characteristic of the C-H bonds on the phenyl and furan rings. vscht.cz

Aliphatic C-H Stretch: Bands corresponding to the C-H bonds of the methyl group will appear just below 3000 cm⁻¹.

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1685–1666 cm⁻¹ due to the conjugated acetyl group. vscht.cz

Aromatic C=C Stretch: Medium to weak absorptions in the 1600–1450 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the phenyl and furan rings. vscht.cz

Furan Ring C-O-C Stretch: The asymmetric stretching of the ether linkage within the furan ring typically appears as a strong band in the 1250-1100 cm⁻¹ region. nih.govglobalresearchonline.net

C-H Bending: Out-of-plane (oop) bending vibrations for the substituted phenyl and furan rings produce bands in the fingerprint region below 900 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100–3030 | Aromatic C-H (Phenyl & Furan) | Stretching |

| 2980–2870 | Aliphatic C-H (Methyl) | Stretching |

| 1685–1666 | Conjugated Ketone (C=O) | Stretching |

| 1600–1450 | Aromatic C=C (Phenyl & Furan) | Stretching |

| 1250–1100 | Furan Ring (C-O-C) | Asymmetric Stretching |

| Below 900 | Aromatic C-H (Phenyl & Furan) | Out-of-Plane Bending |

X-ray Crystallography for Solid-State Structure Determination

Specific crystallographic data for this compound are not available in the surveyed literature. However, to illustrate the type of information obtained from such an analysis, data for a related substituted furan derivative, 2,5-bis[(4-fluorophenyl)iminomethyl]furan , is presented. nih.gov This compound's analysis reveals its crystal system, space group, and unit cell dimensions, which define the crystal lattice. nih.gov Such data provides definitive proof of structure and insights into intermolecular interactions, like hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Substituted Furan Derivative (2,5-bis[(4-fluorophenyl)iminomethyl]furan)

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂F₂N₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.1554 (4) |

| b (Å) | 5.6881 (1) |

| c (Å) | 17.0673 (4) |

| β (°) | 108.831 (2) |

| Volume (ų) | 1483.98 (6) |

| Z (molecules/unit cell) | 4 |

| Data for 2,5-bis[(4-fluorophenyl)iminomethyl]furan, presented for illustrative purposes. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The structure of this compound contains several chromophores—the furan ring, the phenyl ring, and the acetyl group—which give rise to characteristic absorption bands. The conjugation between these groups significantly influences the energy of the electronic transitions.

The expected electronic transitions are:

π→π* Transitions: These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugated system, encompassing the phenyl ring, furan ring, and carbonyl group, is expected to result in strong absorption bands at longer wavelengths (bathochromic shift) compared to the individual, unconjugated chromophores. globalresearchonline.net Substituted phenylfuran derivatives often exhibit these transitions in the 300-400 nm range. researchgate.net

n→π* Transitions: This lower-intensity transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atoms) to a π* antibonding orbital. For ketones, this transition typically appears as a weak band at a longer wavelength than the main π→π* bands, often in the 270-300 nm region for simple ketones, but can be shifted by conjugation. nist.gov

The UV-Vis spectrum is useful for confirming the presence of the conjugated system and for quantitative analysis.

Table 4: Predicted Electronic Transitions for this compound

| Absorption Maxima (λₘₐₓ) | Transition Type | Chromophore |

| ~300–380 nm | π → π | Phenyl-Furan-Carbonyl Conjugated System |

| ~270–320 nm | n → π | Carbonyl Group (C=O) |

Computational Chemistry Approaches in the Study of 2 Methyl 3 Acetyl 5 Phenylfuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular properties from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like 2-Methyl-3-acetyl-5-phenylfuran. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a reliable level of theory for predicting various molecular properties. acu.edu.inresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the coordinates of the atoms to find the structure with the lowest possible energy on the potential energy surface. scielo.org.mx For this compound, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table presents typical bond length and angle values expected for this compound, based on DFT calculations of similar structures. Specific values for this compound require a dedicated computational study.

| Parameter | Bond/Angle | Expected Value (Illustrative) |

| Bond Lengths (Å) | C=C (furan ring) | ~1.37 - 1.44 Å |

| C-O (furan ring) | ~1.36 - 1.37 Å | |

| C-C (furan-phenyl) | ~1.46 Å | |

| C=O (acetyl) | ~1.23 Å | |

| Bond Angles (°) | C-O-C (furan ring) | ~106° |

| O-C-C (furan ring) | ~111° | |

| C-C-C=O (acetyl) | ~120° | |

| Dihedral Angle (°) | Furan (B31954) ring - Phenyl ring | ~20° - 40° |

Once the molecule's geometry is optimized, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. nih.gov The calculations not only predict the position of vibrational bands but also their intensities, aiding in the assignment of complex experimental spectra.

For this compound, key vibrational modes would include the C-H stretching of the aromatic rings and methyl group, the characteristic C=O stretching of the acetyl ketone, and various C-C and C-O stretching and bending modes within the furan and phenyl rings. A comparison between calculated and experimental spectra often shows a strong correlation, although calculated frequencies are typically scaled by a small factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Modes (Illustrative) This table illustrates how theoretical vibrational frequencies are compared with experimental data for characteristic functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=O Stretch (Acetyl) | ~1665 | 1680 - 1660 |

| Furan Ring C-O-C Stretch | ~1250 | 1270 - 1200 |

| Phenyl Ring C=C Stretch | ~1600, ~1450 | 1610 - 1580, 1500 - 1400 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, while the LUMO would likely be centered on the electron-withdrawing acetyl group and the conjugated system.

Table 3: Illustrative Frontier Molecular Orbital Energies This table provides an example of FMO energy values and the resulting energy gap as would be calculated by DFT.

| Parameter | Energy (eV) (Illustrative) |

| EHOMO | -6.15 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These quantities provide a quantitative measure of a molecule's reactivity and are derived from conceptual DFT. irjweb.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

These descriptors are invaluable for comparing the reactivity of different molecules and predicting how they will behave in chemical reactions.

Table 4: Calculated Global Reactivity Descriptors (Illustrative) Based on the illustrative HOMO/LUMO energies from Table 3.

| Descriptor | Formula | Value (Illustrative) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.00 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.15 eV |

| Chemical Softness (S) | 1 / η | 0.465 eV⁻¹ |

Understanding the distribution of electrons within a molecule is key to identifying its reactive sites. DFT calculations can be used to determine the partial atomic charges on each atom and to visualize the electron density.

Mulliken or Natural Population Analysis (NPA): These methods partition the total electron density among the atoms, yielding partial charges. scielo.org.mxuni-muenchen.de This analysis can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP) Map: An MEP map is a visual representation of the electrostatic potential on the surface of the molecule. researchgate.netresearchgate.net It uses a color scale to show regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the oxygen atom of the acetyl group, identifying it as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. nih.gov The hydrogen atoms and parts of the aromatic rings would show positive potential.

High-Level Ab Initio Methods for Reaction Kinetics (e.g., Coupled Cluster approaches)

High-level ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in accurately predicting the kinetics of chemical reactions. umich.edu Coupled Cluster (CC) theory, in particular, stands out as a "gold standard" in quantum chemistry for its ability to provide highly accurate energies and properties for molecules. aip.orgarxiv.org These methods are crucial for studying the reaction pathways and transition states involved in the synthesis and degradation of furan derivatives.

For instance, theoretical studies on the reactions of hydroxyl radicals (•OH) with furan and its alkylated derivatives, such as 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), have been performed using high-level computational methods. researchgate.net These studies reveal that the addition of the hydroxyl radical to the furan ring is a dominant reaction pathway at lower temperatures. researchgate.net The reaction rates and mechanisms are significantly influenced by the nature and position of substituents on the furan ring. In the case of this compound, a coupled-cluster approach could be employed to model its reaction with various radicals or reagents. Such a study would involve mapping the potential energy surface for different reaction coordinates, locating the transition state structures, and calculating the activation energies. This would provide invaluable data on its reactivity and stability under different chemical environments.

Molecular Dynamics and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical properties and biological activity. Molecular dynamics and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformations.

Molecular Mechanics (MM2) Energy Minimization for Conformational Studies

Molecular Mechanics (MM) methods offer a computationally efficient way to study the conformations of molecules. youtube.com The MM2 force field, developed by Allinger, is a widely used method for conformational analysis of organic molecules. umich.educwu.eduyoutube.com It calculates the steric energy of a molecule as a sum of contributions from bond stretching, angle bending, torsional angles, and van der Waals interactions. youtube.com

A study on furan, thiophene, and related compounds demonstrated the utility of the MM2 method in calculating their structures with an accuracy that compares favorably with experimental data. umich.edu For this compound, an MM2 energy minimization study would involve systematically rotating the rotatable bonds, specifically the C-C bond connecting the phenyl group to the furan ring and the C-C bond of the acetyl group. For each conformation, the steric energy would be calculated, and the process would identify the low-energy conformations.

Below is a hypothetical data table illustrating the kind of output one might expect from an MM2 conformational analysis of this compound, focusing on the dihedral angles of the phenyl and acetyl substituents.

| Dihedral Angle (Phenyl-Furan) | Dihedral Angle (Acetyl-Furan) | Relative Energy (kcal/mol) |

| 0° (planar) | 0° (planar) | High |

| 45° | 0° (planar) | Moderate |

| 90° (perpendicular) | 0° (planar) | High |

| 45° | 180° | Low |

This table is illustrative and does not represent actual calculated data.

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a biological target like an enzyme or a protein receptor. nih.gov

Binding Mode Analysis with Biological Targets (e.g., Enzymes, Proteins)

The analysis of the binding mode provides detailed insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. Furan derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes.

For example, a study on 5-acetyl-2-aryl-6-hydroxybenzo[b]furans involved molecular docking to investigate their interactions with α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), enzymes linked to type 2 diabetes. nih.gov Another study focused on 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A, using molecular docking to show that the inhibitors share a similar binding pattern with the natural substrate. nih.gov

While there are no specific molecular docking studies published for this compound, we can hypothesize its potential interactions based on its structural features. The phenyl group can engage in hydrophobic interactions or pi-stacking with aromatic residues in a binding pocket. The acetyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor. The furan ring itself can participate in various interactions.

A hypothetical docking study of this compound into the active site of a hypothetical enzyme could yield the following interaction data:

| Interacting Residue | Interaction Type | Distance (Å) |

| PHE 254 | Pi-Stacking (with phenyl ring) | 4.2 |

| LEU 187 | Hydrophobic (with methyl group) | 3.8 |

| ARG 120 | Hydrogen Bond (with acetyl oxygen) | 2.9 |

| TRP 84 | Pi-Stacking (with furan ring) | 4.5 |

This table is illustrative and does not represent actual calculated data.

Prediction of Physicochemical Parameters using Computational Methods (e.g., pKa, LogP, LogS)

Computational methods are frequently used to predict the physicochemical properties of molecules, which are crucial for assessing their drug-likeness and pharmacokinetic profile. nih.gov Properties such as the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (LogP), and the logarithm of the aqueous solubility (LogS) can be estimated using various computational models.

The prediction of these properties often relies on quantitative structure-property relationship (QSPR) models, which correlate the chemical structure with a specific property. digitaloceanspaces.com For instance, LogP can be estimated using fragment-based methods or by more sophisticated calculations involving solvation free energies. escholarship.org The pKa of a molecule, which describes its acidity or basicity, can be predicted using quantum mechanical methods combined with continuum solvation models. nih.gov Aqueous solubility (LogS) is notoriously difficult to predict accurately but is often estimated from LogP and other molecular descriptors.

For this compound, we can anticipate its general physicochemical properties based on its structure. The molecule is largely nonpolar due to the phenyl and furan rings and the methyl group, which would suggest a positive LogP value, indicating poor water solubility. The acetyl group provides a site for hydrogen bonding, which might slightly increase its solubility compared to a non-substituted analog. The molecule is not expected to have a significant pKa in the physiological pH range as it lacks strongly acidic or basic functional groups.

A summary of predicted physicochemical parameters for this compound from a computational platform like PubChem is presented below.

| Property | Predicted Value | Method |

| XLogP3-AA | 2.7 | Atom-based and group-based contribution method |

| pKa (strongest basic) | -4.6 | In-silico prediction |

| pKa (strongest acidic) | 18.9 | In-silico prediction |

These values are computationally predicted and have not been experimentally verified.

Biological Activity and Mechanistic Insights in Vitro Investigations

Anticancer Potential (In Vitro)

Preliminary in vitro studies have highlighted the potential of 2-Methyl-3-acetyl-5-phenylfuran and its derivatives as cytotoxic agents against various cancer cell lines. These investigations have explored its impact on fundamental cellular processes that are often dysregulated in cancer.

Inhibition of Cellular Proliferation

Derivatives of furan (B31954) carboxamides have been shown to possess anti-cancer properties. mdpi.com For instance, certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated the ability to reduce the viability of human cancer cell lines, including hepatocellular carcinoma (HepG2), another liver cancer cell line (Huh-7), and breast cancer cells (MCF-7). mdpi.com In one study, a p-tolylcarbamothioyl)furan-2-carboxamide derivative exhibited significant anti-cancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a resulting cell viability of 33.29%. mdpi.com The structural features of these molecules, particularly the substituents on the phenyl ring, appear to play a crucial role in their anti-cancer efficacy. mdpi.com

| Derivative | Cancer Cell Line | Concentration | Cell Viability (%) |

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 20 μg/mL | 33.29 |

| p-tolylcarbamothioyl)furan-2-carboxamide | Huh-7 | 20 μg/mL | 45.09 |

| p-tolylcarbamothioyl)furan-2-carboxamide | MCF-7 | 20 μg/mL | 41.81 |

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Research indicates that some furan derivatives can trigger this process. While direct studies on this compound are limited, related compounds offer insights. For instance, certain ATP analogs are known to induce apoptosis in various cancer cell lines by inhibiting ribonucleotide reductase, a key enzyme in DNA synthesis. waocp.org This inhibition leads to a reduction in intracellular levels of deoxynucleotides, ultimately triggering apoptosis. waocp.org The process often involves the intrinsic mitochondrial pathway, characterized by the activation of caspase-9 and the downstream effector caspase-3. waocp.org Furthermore, the tumor suppressor protein p53, which can be activated by cellular stress, plays a significant role in initiating apoptosis at the mitochondrial level. waocp.org

Modulation of Intracellular Signaling Pathways (e.g., STAT3 Phosphorylation)

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cell growth and survival, and its constitutive activation is common in many cancers. nih.gov Blocking this pathway is a promising strategy for cancer therapy. nih.gov While direct evidence for this compound's effect on STAT3 is not yet established, the broader class of small molecule inhibitors that target this pathway includes various natural and synthetic compounds. nih.gov These inhibitors can suppress tumor cell growth and induce apoptosis by interfering with STAT3 signaling. nih.gov

Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are highly reactive molecules that can induce cellular damage and, at high enough concentrations, trigger apoptosis. nih.govnih.gov Many chemotherapeutic agents exert their effects by increasing ROS production in cancer cells. nih.gov Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced stress. nih.gov The generation of ROS can disrupt the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptotic cell death. nih.gov Some benzofuran (B130515) derivatives have been shown to exhibit pro-oxidative effects, suggesting a potential mechanism of action involving ROS generation. nih.gov

Antimicrobial Properties (In Vitro)

In addition to its anticancer potential, this compound and related compounds have been investigated for their ability to inhibit the growth of pathogenic microorganisms.

Antifungal Activity and Cell Wall Synthesis Modulation

Furan-containing compounds have demonstrated notable antifungal properties. Carbamothioyl-aryl-2-carboxamide derivatives incorporating a furan moiety have shown activity against fungal pathogens. mdpi.com The mechanism of action for some antimicrobial peptides involves targeting the cell wall or cell membrane of the microbe, leading to the inhibition of growth. nih.gov For example, the enzyme chitinase (B1577495) can exhibit antifungal potential by hydrolyzing chitin (B13524) within the fungal cell wall. nih.gov While the precise mechanism for this compound is still under investigation, its structural relatives suggest a potential role in disrupting fungal cell integrity.

Antibacterial Activity

Currently, there is no publicly available scientific literature detailing the in vitro antibacterial activity of this compound. Studies on related furan-containing structures have been conducted, but specific data on the antibacterial properties of this compound against various bacterial strains are not present in the reviewed research. nih.govplos.orgmdpi.com

Antiviral Activity

There is no specific information available in the scientific literature regarding the in vitro antiviral activity of this compound. While research has been conducted on the antiviral potential of various furanone and oxadiazole derivatives, data concerning the direct effects of this compound on viral replication or activity have not been reported. nih.govnih.govmdpi.com

Enzyme Inhibition Studies (In Vitro)

Sirtuin 2 (SIRT2) Inhibition Mechanisms

No dedicated studies on the inhibitory effects of this compound on the Sirtuin 2 (SIRT2) enzyme were found in the reviewed scientific literature. Research into SIRT2 inhibitors has identified other classes of molecules, such as (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, but the specific interaction and inhibition mechanism of this compound with SIRT2 have not been investigated or reported. nih.govnih.govresearchgate.netmdpi.com

Acetylcholinesterase (AChE) Inhibition Mechanisms

The scientific literature currently lacks data on the in vitro acetylcholinesterase (AChE) inhibitory activity of this compound. While AChE inhibition is a significant area of research, particularly for neurodegenerative diseases, studies detailing the specific mechanisms by which this compound may interact with and inhibit this enzyme are not available. nih.govnih.gov

Neurodegenerative Disease Research Applications (Mechanistic Basis)

There is no available research that specifically investigates the application or mechanistic basis of this compound in the context of neurodegenerative disease research. The potential roles of SIRT2 and AChE inhibition in neurodegenerative conditions are subjects of scientific inquiry, but the direct involvement or effects of this particular compound have not been documented. nih.govnih.gov

Anti-Inflammatory and Analgesic Mechanisms (In Vitro)

No in vitro studies detailing the anti-inflammatory or analgesic mechanisms of this compound have been found in the public scientific domain. Research on other furan and benzofuran derivatives has shown anti-inflammatory properties, but specific data on how this compound might modulate inflammatory pathways or pain signaling in vitro is not available. nih.govnih.govmdpi.com

Anticonvulsant and Antidepressant Effects (Mechanistic Basis, In Vitro)

No research data is available on the in vitro anticonvulsant and antidepressant mechanisms of this compound.

| Target | Assay | Result |

| Data not available | Data not available | Data not available |

Detailed Research Findings:

There are no published research findings on the in vitro anticonvulsant or antidepressant properties of this compound.

Structure Activity Relationship Sar Studies of 2 Methyl 3 Acetyl 5 Phenylfuran Derivatives

Impact of Substituent Modifications on Biological Activity and Reactivity

The biological activity and chemical reactivity of the 2-methyl-3-acetyl-5-phenylfuran core are significantly influenced by the nature and position of its substituents. Alterations to the furan (B31954) ring, the acetyl group, and the phenyl group can modulate the molecule's electronic and steric properties, thereby affecting its interactions with biological targets.

Role of Furan Ring Substitutions

The furan ring is a central component of the this compound structure, and modifications to this heterocycle can have a profound impact on its biological profile. While direct studies on this specific compound are limited, research on analogous furan-containing molecules offers valuable insights. For instance, in studies on related 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, electronic parameters of the substituents were found to have a significant correlation with antifungal activity. researchgate.net This suggests that the electron-donating or electron-withdrawing nature of groups attached to the furan ring of this compound could be a key determinant of its activity.

Influence of Acetyl and Phenyl Group Modifications

Modifications to the acetyl and phenyl groups of this compound are critical for fine-tuning its biological activity.

Acetyl Group Modifications: The acetyl group at the 3-position is a key feature. Its carbonyl moiety can act as a hydrogen bond acceptor, which is often crucial for binding to biological targets. nih.gov Altering this group, for example, by replacing it with other acyl groups or functional moieties, could significantly impact binding affinity and selectivity. In related chalcone-1,4-naphthoquinone/benzohydroquinone hybrids synthesized from a 2-acetyl precursor, modifications to the acetyl-derived portion of the molecule led to variations in cytotoxicity against cancer cell lines. mdpi.com

Phenyl Group Modifications: The substituent pattern on the 5-phenyl ring plays a pivotal role in modulating biological activity. In a series of 3-phenyl-5-methyl-2H,5H-furan-2-ones, varying the substituents on the phenyl ring was shown to tune their antifungal activity. nih.gov Similarly, for this compound, introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic distribution of the entire molecule. Halogen atoms, for instance, can form halogen bonds, which are attractive interactions that can enhance binding affinity to biological targets. nih.gov

The following table summarizes the potential effects of phenyl group modifications based on findings from related compounds:

| Substituent at Phenyl Ring | Potential Effect on Activity | Rationale |

| Electron-donating groups (e.g., -OCH3, -CH3) | May enhance or decrease activity depending on the target. | Can increase electron density on the phenyl ring, affecting pi-stacking interactions and overall electronics. |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Can increase activity, particularly in contexts where electrophilicity is favored. | Reduces electron density, potentially enhancing interactions with electron-rich pockets in a target protein. |

| Halogens (e.g., -F, -Cl, -Br) | Often increases activity. | Can participate in halogen bonding and increase lipophilicity, improving cell membrane permeability. nih.gov |

| Bulky groups | May decrease activity. | Can cause steric hindrance, preventing optimal binding to the target site. |

Stereochemical Influence on Activity and Selectivity

The stereochemistry of a molecule can be a critical determinant of its biological activity and selectivity. While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with distinct pharmacological profiles. For instance, in studies of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, the stereoisomers exhibited different binding affinities for the dopamine (B1211576) D3 receptor. mdpi.com This highlights that if chiral centers were introduced into the this compound scaffold, the spatial arrangement of substituents would likely play a significant role in its interaction with chiral biological macromolecules like enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These methodologies are invaluable for predicting the activity of novel compounds and for optimizing lead structures. A 2D-QSAR study on benzofuran-based vasodilators successfully developed a statistically significant model to describe their bioactivity, highlighting the importance of certain structural features. nih.gov

For this compound derivatives, a QSAR study could involve the following steps:

Data Collection: A dataset of derivatives with their corresponding measured biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each derivative.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model correlating the descriptors with activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Such a model could provide quantitative insights into the structural requirements for a desired biological activity.

Computational SAR Approaches and Predictive Modeling

Computational approaches, including 3D-QSAR and molecular docking, provide a three-dimensional perspective on structure-activity relationships. These methods can elucidate the binding modes of ligands and predict their affinity for a target.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools in drug design. mdpi.com For a series of this compound derivatives, a 3D-QSAR study would involve aligning the molecules and calculating their steric and electrostatic fields. The resulting models can be visualized as contour maps, indicating regions where modifications would likely enhance or diminish activity.

Predictive Modeling and Molecular Docking: Molecular docking simulations can predict the preferred orientation of a this compound derivative within the active site of a target protein. nih.gov This allows for the rationalization of SAR data at a molecular level and can guide the design of new analogs with improved binding characteristics. For example, docking studies on chalcone-naphthoquinone hybrids revealed strong binding energies to kinase proteins involved in carcinogenic pathways. mdpi.com

The integration of these computational methods can accelerate the discovery and development of novel bioactive compounds based on the this compound scaffold. nih.gov

Applications in Chemical Science and Materials Research

Building Blocks for Complex Organic Molecules

The furan (B31954) nucleus is a common motif in a wide array of natural products and biologically active compounds. The presence of the acetyl and phenyl groups on the 2-Methyl-3-acetyl-5-phenylfuran scaffold provides multiple reaction sites for further chemical transformations. The acetyl group can undergo a variety of reactions, such as aldol (B89426) condensations, reductions, and oxidations, to introduce new functional groups and extend the carbon skeleton. The furan ring itself can participate in cycloaddition reactions or be opened to yield linear structures, further expanding its synthetic utility.

However, based on a comprehensive review of available literature, there is currently no specific documented evidence of this compound being utilized as a starting material for the synthesis of more complex organic molecules. While the potential for such applications is theoretically high, published research to date has not focused on this particular synthetic utility.

Precursors for Polymer Synthesis

Furan-based monomers have garnered significant attention as renewable alternatives to petroleum-based feedstocks for the production of a wide range of polymers.

The rigid furan ring can impart desirable thermal and mechanical properties to polymers. In principle, derivatives of this compound could be functionalized to create difunctional monomers suitable for polymerization. For instance, the acetyl group could be converted to a hydroxyl or amino group, and another functional group could be introduced on the phenyl ring, creating an A-B type monomer.

Despite this potential, a thorough search of scientific databases and literature reveals no studies where this compound has been specifically investigated or utilized as a renewable bio-based monomer for the synthesis of either thermosetting or thermoplastic polymers.

The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols. Furan-containing polyols are of interest for creating polyurethanes with unique properties. A diol derived from this compound, for example through the reduction of the acetyl group and hydroxylation of the phenyl ring, could theoretically be used in polyurethane synthesis.

However, there is no available research in the public domain that details the use of this compound or its derivatives as precursors for the synthesis of polyurethanes.

Catalyst Development and Modification

The molecular structure of this compound does not immediately suggest a primary role as a catalyst itself. However, it could potentially serve as a ligand for the synthesis of organometallic catalysts. The oxygen atom of the furan ring and the carbonyl oxygen of the acetyl group could act as coordination sites for metal centers.

A review of the literature indicates a lack of studies focused on the application of this compound in the development or modification of catalysts. Research in the field of furan-based ligands has explored other derivatives, but not this specific compound.

Advanced Materials Science

The electronic and structural properties of furan-containing molecules make them candidates for applications in advanced materials.

Organic semiconductors are the active components in organic thin-film transistors (OTFTs). The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and their charge transport properties. The extended π-system of the phenylfuran core in this compound suggests potential semiconducting properties.

Nevertheless, there are no published reports on the synthesis, characterization, or application of this compound in the context of organic thin-film transistors or any other advanced material application.

Organic Field-Effect Transistors

Organic Field-Effect Transistors (OFETs) are key components in the development of flexible and low-cost electronics. The performance of these devices is highly dependent on the charge-transport capabilities of the organic semiconductor used as the active layer. Furan-containing polymers and small molecules have been investigated for this purpose, as the furan moiety can contribute to the planarity and intermolecular interactions necessary for efficient charge hopping.

Despite the general interest in furan-based materials for OFETs, a review of the current scientific literature and patent databases reveals no specific studies on the application of this compound as a semiconductor in organic field-effect transistors.

Organic Light-Emitting Diodes

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, prized for their vibrant colors, high contrast, and thin form factors. The emissive layer of an OLED is composed of organic molecules that luminesce upon the recombination of electrons and holes. The color and efficiency of the emission are dictated by the chemical structure of these organic emitters. Furan derivatives are known to exhibit fluorescence and have been incorporated into OLED structures.

However, there is currently no published research detailing the synthesis or evaluation of this compound for use in organic light-emitting diodes. Its potential as an emitter, host, or charge-transport material in OLEDs remains unexplored in the public domain.

Organic Semiconductors

The field of organic semiconductors encompasses a wide range of materials designed for use in electronic devices such as transistors, solar cells, and sensors. The conductivity and charge-carrier mobility of these materials are critical performance metrics. The extended π-conjugation system of the phenyl-substituted furan ring in this compound suggests it may possess semiconducting properties.

A thorough search of scientific databases indicates that while the broader class of furan-containing compounds is of significant interest in organic semiconductor research, this compound has not been specifically investigated or reported as an organic semiconductor.

Luminescence Applications

Luminescence, the emission of light by a substance, is a property that finds applications in areas ranging from bio-imaging to sensing and lighting. The photophysical properties of a molecule, including its absorption and emission spectra, quantum yield, and lifetime, determine its suitability for luminescence applications. The aromatic nature of this compound suggests it may exhibit fluorescent or phosphorescent properties.

Despite this potential, there are no available studies in the scientific literature that characterize the luminescence properties of this compound or explore its use in any luminescence-based applications.

Agrochemical Applications

The furan nucleus is a structural motif found in a number of biologically active compounds, including some with herbicidal, fungicidal, or insecticidal properties. The specific substituents on the furan ring play a crucial role in determining the biological activity and target specificity of these compounds.

A comprehensive review of the agrochemical literature and patent landscape shows no mention of this compound being investigated for or used in any agrochemical applications. Its potential as a pesticide or plant growth regulator is currently undocumented.

Compound Properties and Identifiers

Below are data tables summarizing the key properties and identifiers for this compound, based on available chemical databases. nih.gov

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C13H12O2 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | 1-(2-methyl-5-phenylfuran-3-yl)ethanone |

Table 2: Compound Identifiers

| Identifier Type | Identifier |

| InChI | InChI=1S/C13H12O2/c1-9(14)12-8-13(15-10(12)2)11-6-4-3-5-7-11/h3-8H,1-2H3 |

| InChIKey | VKHYKLRXCGXSOU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C |

| PubChem CID | 12640050 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-acetyl-5-phenylfuran, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cyclization reactions. For example, AlCl₃-catalyzed acylation of 5-phenylfuran derivatives with acetyl chloride under anhydrous conditions is a common approach . Alternatively, multicomponent reactions using hexafluoropropanol as a solvent and DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as an oxidant at room temperature may improve regioselectivity . Optimization should focus on solvent polarity, catalyst loading (e.g., 10–20 mol% AlCl₃), and reaction time (3–6 hours) to maximize yields (>60%) while minimizing side products like over-acylated derivatives.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. The acetyl group typically appears as a singlet at ~2.5 ppm (¹H) and ~200 ppm (¹³C), while phenyl protons resonate as a multiplet at 7.2–7.6 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemical ambiguities, especially if the compound crystallizes in a non-centrosymmetric space group.

- IR : Stretching vibrations for the acetyl C=O (~1680 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) confirm functional groups .

Q. How can researchers experimentally determine the thermodynamic properties of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting points and enthalpy of fusion. Solubility parameters in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents can be quantified via gravimetric analysis. Gas chromatography-mass spectrometry (GC-MS) under controlled temperatures (e.g., 150–250°C) assesses thermal stability and decomposition pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. For example, conflicting NMR signals may stem from residual solvents; repurification via column chromatography (silica gel, ethyl acetate/hexane eluent) is advised. For XRD data inconsistencies, re-crystallization in alternative solvents (e.g., methanol vs. acetonitrile) can isolate distinct polymorphs. Cross-validation with high-resolution mass spectrometry (HRMS) and computational NMR prediction tools (e.g., ACD/Labs) ensures accuracy .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The acetyl and phenyl groups may form hydrogen bonds or π-π stacking, respectively.

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO-LUMO gaps (calculated via Gaussian at the B3LYP/6-31G* level) .

- MD Simulations : GROMACS can simulate stability in lipid bilayers to assess membrane permeability for drug-design applications .

Q. What multicomponent reactions enable the synthesis of structurally complex furan derivatives from this compound?

- Methodological Answer : A three-component reaction with indole derivatives and aldehydes in the presence of BF₃·Et₂O can yield 4-(indol-3-yl)-5-aryl-furan-2(5H)-ones. Key steps include [3+2] cycloaddition and oxidative aromatization. Optimize stoichiometry (1:1:1 ratio) and reaction time (12–24 hours) at 80°C to achieve yields >50% .

Q. How do substituent modifications (e.g., methoxy, methylthio) on the furan ring alter electronic properties and reactivity?

- Methodological Answer : Introduce substituents via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. Electrochemical analysis (cyclic voltammetry) reveals electron-withdrawing groups (e.g., acetyl) lower HOMO energy (-5.2 eV vs. -4.8 eV for unsubstituted furans), reducing nucleophilicity. Hammett constants (σ⁺) quantify electronic effects: acetyl (σ⁺ = 0.78) increases electrophilicity, enhancing reactivity in Diels-Alder reactions .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer : Twinning or poor crystal quality can obscure diffraction patterns. Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning. High-resolution data (≤0.8 Å) and anisotropic displacement parameters improve R-factor convergence (<5%) .

Featured Recommendations

| Most viewed | ||